molecular formula C17H23BrN2O4 B11974586 D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine

D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine

Cat. No.: B11974586
M. Wt: 399.3 g/mol
InChI Key: PHPQHWWVMVMKTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves the reaction of 2-bromoisocaproic acid with glycyl-D,L-phenylalanine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperatures and pressures to optimize the reaction yields . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pathways involved in these interactions are still under investigation, but they likely include signal transduction and metabolic pathways.

Comparison with Similar Compounds

D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine can be compared with other similar compounds, such as:

    D,L-2-Bromoisovaleryl-D,L-phenylalanine: Similar in structure but with a different acyl group.

    2-Bromopropionyl-D,L-phenylalanine: Another brominated derivative with a different carbon chain length.

    D,L-Leucylglycyl-D,L-phenylalanine: Lacks the bromine atom but has a similar peptide structure.

These comparisons highlight the uniqueness of this compound, particularly its bromine atom, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

2-[[2-[(3-bromo-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23BrN2O4/c1-11(2)13(18)9-15(21)19-10-16(22)20-14(17(23)24)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

PHPQHWWVMVMKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)Br

Origin of Product

United States

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